molecular formula C19H28O2 B028515 Epitestosterone CAS No. 481-30-1

Epitestosterone

Cat. No.: B028515
CAS No.: 481-30-1
M. Wt: 288.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-KZYORJDKSA-N
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Biochemical Analysis

Biochemical Properties

Epitestosterone acts as an antiandrogen in various target tissues . It is derived from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The nature of these interactions involves competitive antagonism at the androgen receptor, where this compound competes with testosterone and other androgens for binding .

Cellular Effects

This compound influences cell function by acting as a weak competitive antagonist of the androgen receptor . This means it can interfere with the normal function of androgen-responsive cells, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the androgen receptor . As a competitive antagonist, it can bind to the receptor in place of testosterone or other androgens, preventing them from exerting their normal effects .

Temporal Effects in Laboratory Settings

It is known that this compound does not affect levels of testosterone in the body .

Dosage Effects in Animal Models

It is known that this compound does not enhance athletic performance .

Metabolic Pathways

This compound is involved in the delta5-steroid pathway, where it is derived from pregnenolone . It also interacts with 5α-reductase, an enzyme involved in the metabolism of testosterone .

Transport and Distribution

Given its similarity to testosterone, it may be transported in the blood bound to sex hormone-binding globulin, like other steroids .

Subcellular Localization

Like other steroids, it is likely to be found in the cytoplasm and nucleus of cells due to its lipophilic nature, which allows it to diffuse across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epitestosterone can be synthesized from pregnenolone via the delta5-steroid pathway, and via 5-androstene-3-beta,17-alpha-diol . The synthesis involves several steps, including the conversion of pregnenolone to 5-androstene-3-beta,17-alpha-diol, followed by oxidation and reduction reactions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chromatographic techniques for purification and isolation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the detection and quantification of this compound in biological samples .

Chemical Reactions Analysis

Types of Reactions: Epitestosterone undergoes various chemical reactions, including:

    Oxidation: Conversion to 17α-hydroxyandrost-4-en-3-one.

    Reduction: Formation of 5-androstene-3-beta,17-alpha-diol.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products:

    Oxidation: 17α-hydroxyandrost-4-en-3-one.

    Reduction: 5-androstene-3-beta,17-alpha-diol.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

    Testosterone: The primary male sex hormone, structurally similar to epitestosterone but with a different configuration at C17.

    Dihydrotestosterone: A potent androgen derived from testosterone.

    Androstenedione: A precursor to both testosterone and this compound.

Uniqueness of this compound: this compound is unique in its ability to act as a weak competitive antagonist of the androgen receptor and a potent 5α-reductase inhibitor . Unlike testosterone, this compound does not enhance athletic performance and is used as a marker for detecting anabolic steroid abuse .

Biological Activity

Epitestosterone, a naturally occurring steroid hormone, is a C19 compound structurally similar to testosterone but is considered to have minimal androgenic activity. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in sports medicine.

1. Overview of this compound

This compound is primarily produced in the testes and adrenal glands, and its concentration in plasma is typically lower than that of testosterone. It exists as a sulfate conjugate in the bloodstream, with significant implications for its biological activity and metabolism.

Table 1: Comparison of Testosterone and this compound Levels

HormoneSourceNormal Plasma Concentration (nmol/L)
TestosteroneTestes12-30
This compoundTestes0.68-1.32

2. Biological Activity and Mechanisms

Despite being classified as an androgen, research indicates that this compound exhibits weak biological activity compared to testosterone. Its primary roles include:

  • Inhibition of Testosterone Conversion : this compound acts as a competitive inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT), thereby reducing androgenic effects in tissues such as the prostate .
  • Antigonadotropic Effects : Studies have shown that this compound can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion in both male and female subjects, indicating its potential role in regulating gonadal function .
  • Impact on Bone Density : Animal studies suggest that administration of this compound can lead to decreased bone density and alterations in calcium metabolism, although these effects are not as pronounced as those observed with testosterone .

Table 2: Effects of this compound Administration

Study SubjectEffect Observed
Male MiceReduced LH and FSH secretion
Pregnant RatsDecreased weights of androgen-dependent organs
Male RatsDecreased bone density

3. Metabolic Pathways

This compound undergoes extensive metabolism primarily through glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs). UGT2B7 has been identified as the main enzyme responsible for this compound glucuronidation in humans . The metabolic pathways are crucial for understanding the urinary testosterone/epitestosterone (T/E) ratio, which is often used in doping tests.

Table 3: Key Enzymes in this compound Metabolism

EnzymeFunction
UGT2B7Major contributor to glucuronidation
UGT2B17Significant for testosterone glucuronidation

4. Clinical Implications and Case Studies

The role of this compound in doping control has garnered significant attention. Athletes often have their T/E ratios tested to detect exogenous testosterone use. A normal ratio is typically around 1:1; however, elevated ratios may indicate doping. Research has demonstrated that variations in UGT activity can affect these ratios, complicating interpretations .

Case Study: Doping Control Analysis

A study examining athletes' urine samples found that those with high T/E ratios often had genetic polymorphisms affecting UGT activity, leading to misinterpretations regarding their use of anabolic steroids . This highlights the need for refined testing methodologies that account for genetic variability.

5. Conclusion

This compound plays a complex role in human physiology, particularly concerning its interaction with androgenic pathways and its implications in sports medicine. While it is largely considered biologically inactive compared to testosterone, its inhibitory effects on androgen metabolism and hormonal regulation are significant. Continued research into its metabolic pathways and physiological impacts will enhance our understanding of its role within the endocrine system and its implications for doping regulations.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGGOZAMZWBJJ-KZYORJDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022329
Record name Epitestosterone
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Epitestosterone
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CAS No.

481-30-1
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Record name Epitestosterone
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Record name Epitestosterone
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Record name 481-30-1
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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